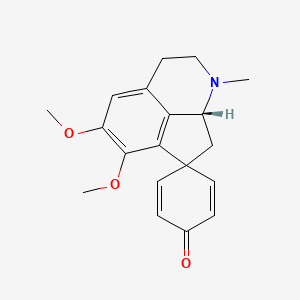
Pronuciferine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-Pronuciferine, also known as milthanthine or N-methylstepharine, belongs to the class of organic compounds known as proaporphines. These are benzylisoquinoline derivatives characterized by the presence of a spirocyclohexane ring that can occur in various oxidation levels, from cyclohexadienone to cyclohexanol (R)-Pronuciferine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (R)-pronuciferine is primarily located in the membrane (predicted from logP). Outside of the human body, (R)-pronuciferine can be found in cherimoya, coffee and coffee products, poppy, and sacred lotus. This makes (R)-pronuciferine a potential biomarker for the consumption of these food products.
科学的研究の応用
Neuroprotective Effects
Neuroactivity Studies
Recent research has highlighted pronuciferine's neuroprotective properties, particularly against oxidative stress-induced neuronal damage. A study demonstrated that this compound significantly enhances the proliferation of SH-SY5Y human neuronal cells and protects them from hydrogen peroxide-induced apoptosis. Specifically, at a concentration of 10 µM, this compound increased cell viability by 45% and suppressed neuronal death caused by oxidative stress .
Mechanisms of Action
The protective effects of this compound are attributed to its influence on various intracellular pathways. Notably, it modulates the glycine-serine-threonine metabolic pathway, affecting levels of metabolites such as serine dimethylglycine and sarcosine. Additionally, it elevates brain-derived neurotrophic factor (BDNF) levels, which are critical for neuronal survival and function . These findings suggest that this compound could be a promising candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Pharmacokinetics
Analytical Techniques
The pharmacokinetic profile of this compound has been investigated using advanced analytical methods such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). A study established a method for simultaneous determination of this compound along with other alkaloids in rat plasma after oral administration of lotus leaf extract. The method showed high sensitivity with a lower limit of quantification at 1 ng/ml for this compound, indicating its potential for clinical pharmacokinetic studies .
Potential Therapeutic Uses
Applications in Neurodegenerative Diseases
Given its neuroprotective properties, this compound is being explored as a therapeutic agent for various neurodegenerative conditions. The ability to enhance neuronal survival and promote BDNF expression positions it as a candidate for further investigation in the context of diseases characterized by oxidative stress and neuronal loss.
Research on Synthesis and Isolation
Recent advancements in microbial synthesis techniques have also been reported, demonstrating efficient production methods for this compound. This could lead to more sustainable sources for obtaining this compound for research and therapeutic purposes .
Summary Table of this compound Applications
| Application Area | Details |
|---|---|
| Neuroprotection | Protects against oxidative stress; enhances cell viability in SH-SY5Y cells |
| Pharmacokinetics | Detected in plasma; sensitive quantification methods established |
| Therapeutic Potential | Investigated for use in neurodegenerative diseases like Alzheimer's |
| Synthesis | Microbial synthesis methods developed for efficient production |
特性
CAS番号 |
2128-60-1 |
|---|---|
分子式 |
C19H21NO3 |
分子量 |
311.4 g/mol |
IUPAC名 |
(4R)-10,11-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C19H21NO3/c1-20-9-6-12-10-15(22-2)18(23-3)17-16(12)14(20)11-19(17)7-4-13(21)5-8-19/h4-5,7-8,10,14H,6,9,11H2,1-3H3/t14-/m1/s1 |
InChIキー |
WUYQEGNOQLRQAQ-CQSZACIVSA-N |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)OC)OC |
異性体SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC34C=CC(=O)C=C4)OC)OC |
正規SMILES |
CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)OC)OC |
外観 |
Solid powder |
melting_point |
127-129°C |
物理的記述 |
Solid |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Pronuciferine; (+)-Pronuciferine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















